5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused with a pyrazine ring, making it a bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to the formation of the desired pyrazine ring . Another approach includes the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Halogenation or alkylation reactions can introduce new substituents on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation might use alkyl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine is not fully understood. studies suggest that it may interact with various molecular targets, including enzymes and receptors. For instance, its potential as a kinase inhibitor indicates that it might interfere with signaling pathways involved in cell growth and proliferation . Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: This compound shares a similar bicyclic structure but with a pyrimidine ring instead of a pyrazine ring.
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Another related compound with additional substituents that modify its chemical properties.
Uniqueness
5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
757942-36-2 |
---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5-methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H11N3/c1-6-8-7(2-3-9-6)10-4-5-11-8/h4-6,9H,2-3H2,1H3 |
InChI Key |
NREAXSXHEQIWTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=NC=CN=C2CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.